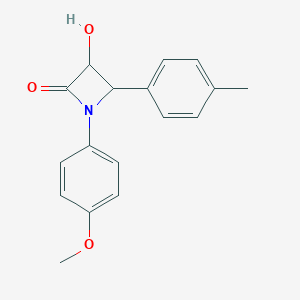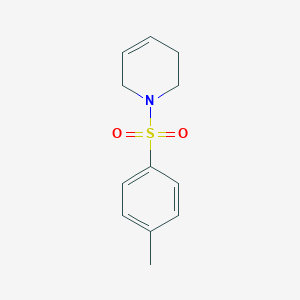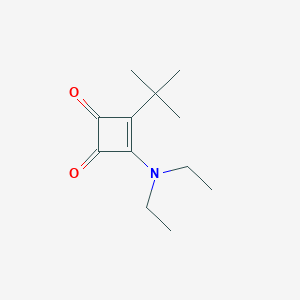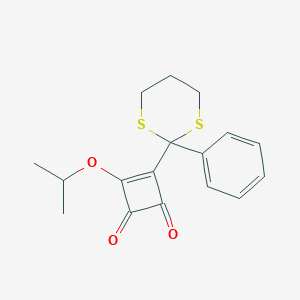![molecular formula C32H28N2O4S2 B303456 2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B303456.png)
2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is a compound that belongs to the imidazole family. It is a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways. It has been found to inhibit the activity of COX-2 and 5-LOX enzymes, which are involved in the inflammatory response. It has also been found to inhibit the activity of various kinases, such as AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one has been found to exhibit several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells and inhibit the growth of bacteria and viruses.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one in lab experiments is its unique chemical structure and biological activities. It can be used to study the mechanism of action of various enzymes and signaling pathways. However, one of the limitations is that it is a complex compound that requires a specialized synthesis method, which may limit its availability for research purposes.
Future Directions
There are several future directions for the research of 2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one. One direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail and identify its molecular targets. Additionally, it can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is a potential drug candidate with unique chemical structure and biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and develop new drugs based on its structure.
Synthesis Methods
The synthesis of 2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the one-pot synthesis method. This method involves the reaction of 2-mercapto-4,5-bis(4-methylphenoxy)tetrahydrofuran, 2-thiophenecarbaldehyde, and phenylimidazole in the presence of a base and a catalyst. The reaction is carried out at a high temperature and pressure, and the product is obtained after purification.
Scientific Research Applications
2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
Product Name |
2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one |
|---|---|
Molecular Formula |
C32H28N2O4S2 |
Molecular Weight |
568.7 g/mol |
IUPAC Name |
(5Z)-2-[4,5-bis(4-methylphenoxy)oxolan-2-yl]sulfanyl-3-phenyl-5-(thiophen-2-ylmethylidene)imidazol-4-one |
InChI |
InChI=1S/C32H28N2O4S2/c1-21-10-14-24(15-11-21)36-28-20-29(38-31(28)37-25-16-12-22(2)13-17-25)40-32-33-27(19-26-9-6-18-39-26)30(35)34(32)23-7-4-3-5-8-23/h3-19,28-29,31H,20H2,1-2H3/b27-19- |
InChI Key |
OQWYLDAGHVARGW-DIBXZPPDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OC2CC(OC2OC3=CC=C(C=C3)C)SC4=N/C(=C\C5=CC=CS5)/C(=O)N4C6=CC=CC=C6 |
SMILES |
CC1=CC=C(C=C1)OC2CC(OC2OC3=CC=C(C=C3)C)SC4=NC(=CC5=CC=CS5)C(=O)N4C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CC(OC2OC3=CC=C(C=C3)C)SC4=NC(=CC5=CC=CS5)C(=O)N4C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2'-[1,3]dithiane]-1,2-dione](/img/structure/B303386.png)
![3,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B303387.png)

![2,3,7-Trimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B303391.png)
![3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B303392.png)
![3-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B303396.png)